molecular formula C11H10N2 B1587465 N-phenylpyridin-3-amine CAS No. 5024-68-0

N-phenylpyridin-3-amine

Cat. No.: B1587465
CAS No.: 5024-68-0
M. Wt: 170.21 g/mol
InChI Key: JNYYORRROUFDBG-UHFFFAOYSA-N
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Description

N-phenylpyridin-3-amine is an organic compound that features a phenyl group attached to a pyridine ring via an amine linkage

Chemical Reactions Analysis

Types of Reactions: N-phenylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride in an aprotic solvent.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: this compound derivatives with reduced nitrogen functionalities.

    Substitution: Substituted phenyl-pyridin-3-yl-amine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Pyridine: A simpler analog with a single nitrogen atom in the aromatic ring.

    Phenylamine: An analog with a phenyl group attached to an amine group without the pyridine ring.

    Pyridin-3-yl-amine: A compound similar to N-phenylpyridin-3-amine but without the phenyl group.

Uniqueness: this compound is unique due to the combination of the phenyl and pyridine rings connected via an amine linkage. This structure imparts distinct electronic and steric properties, making it a versatile scaffold in various chemical and biological applications .

Properties

IUPAC Name

N-phenylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYYORRROUFDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405692
Record name Phenyl-pyridin-3-yl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5024-68-0
Record name Phenyl-pyridin-3-yl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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